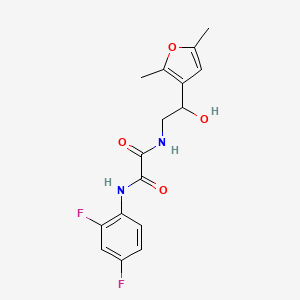

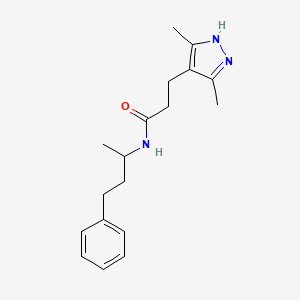

(2E)-4-(3,4-dimethylphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a family of synthetic molecules with potential applications in various fields of chemistry and materials science. However, direct studies on this exact compound are scarce; instead, there is a wealth of information on related thiazole derivatives, indicating a broader context of interest in such compounds for their chemical and physical properties.

Synthesis Analysis

Thiazole derivatives are typically synthesized through cycloaddition reactions and modifications of existing thiazole compounds. For instance, reactions involving dimethyl acetone-1,3-dicarboxylate have been used to form related structures, suggesting similar methods could apply to the compound (Žugelj et al., 2009).

Molecular Structure Analysis

Structural determination often involves X-ray crystallography and spectroscopic methods, as seen with similar compounds. The molecular structure of thiazole derivatives has been extensively studied, revealing insights into their bonding and configuration (Hou et al., 2009).

Chemical Reactions and Properties

Thiazole compounds participate in a variety of chemical reactions, including cycloadditions and nucleophilic substitutions. The presence of a thiazole core in the compound suggests reactivity towards electrophiles and possible participation in heterocyclic synthesis reactions (Hunnur et al., 2005).

Physical Properties Analysis

While specific data on this compound may not be available, related thiazole compounds exhibit a range of physical properties, including melting points, boiling points, and solubilities. These properties are influenced by the nature of substituents on the thiazole ring.

Chemical Properties Analysis

Thiazole derivatives are known for their chemical stability and reactivity, particularly towards nucleophilic agents. The chemical properties of such compounds can be inferred based on substituents' nature and position on the thiazole core, affecting their acidity, basicity, and reactivity patterns.

References:

- (Žugelj, M., Albreht, A., Uršič, U., Svete, J., & Stanovnik, B., 2009)

- (Hou, Z., Zhou, N.-B., He, B., & Li, X.-f., 2009)

- (Hunnur, R. K., Latthe, P. R., & Badami, B. V., 2005)

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Thiazole derivatives have been synthesized for their fungicidal activity, indicating the potential for such compounds to be used in developing new fungicides or antimicrobial agents. The synthesis process involves reactions with different reagents to yield a variety of thiazole compounds, confirmed by elemental analysis and spectral analysis (Bashandy, Abdelall, & El-Morsy, 2008).

Structural Studies

- Structural studies of thiazole derivatives, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, provide insights into their hydrogen-bonded dimers and potential for supramolecular aggregation. These findings are crucial for understanding the chemical behavior and potential applications in material science or drug design (Lynch & Mcclenaghan, 2004).

Heterocyclic Chemistry

- The reactivity of thiazole derivatives with nitrogen nucleophiles has been explored, yielding a range of heterocyclic compounds. This demonstrates the versatility of thiazole compounds in synthesizing novel heterocyclic structures, which are often the backbone of pharmaceuticals and agrochemicals (Bondock, Tarhoni, & Fadda, 2011).

Photophysical and Electrochemical Properties

- The photophysical and electrochemical properties of certain thiazole derivatives have been investigated, suggesting their potential application in dye-sensitized solar cells (DSCs) and other optoelectronic devices. Such studies provide a foundation for using thiazole-based compounds in the development of new materials for energy conversion and storage (Wu et al., 2009).

Catalytic and Synthetic Applications

- Research into the catalytic enantioselective conjugate addition of cyanide to enones using thiazole derivatives highlights their potential use in synthetic organic chemistry. This process demonstrates the role of such compounds in facilitating the synthesis of chiral molecules, which are of great importance in the pharmaceutical industry (Tanaka, Kanai, & Shibasaki, 2008).

Propiedades

IUPAC Name |

(2E)-4-(3,4-dimethylphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4S/c1-4-16-6-9-18(10-7-16)24-25-19(12-22)21-23-20(13-26-21)17-8-5-14(2)15(3)11-17/h5-11,13,24H,4H2,1-3H3/b25-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMANKEIDOTYLQP-NCELDCMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-(3,4-dimethylphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)